![molecular formula C7H13NO3 B2680830 Ethyl 2-(3-hydroxyazetidin-3-yl)acetate hydrochloride CAS No. 2104248-29-3](/img/structure/B2680830.png)
Ethyl 2-(3-hydroxyazetidin-3-yl)acetate hydrochloride
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Description
Ethyl 2-(3-hydroxyazetidin-3-yl)acetate hydrochloride is a chemical compound with the molecular formula C7H14ClNO3 . It is a derivative of azetidine, a four-membered heterocyclic compound containing a nitrogen atom . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for Ethyl 2-(3-hydroxyazetidin-3-yl)acetate hydrochloride is 1S/C7H11F2NO3.ClH/c1-2-13-5(11)7(8,9)6(12)3-10-4-6;/h10,12H,2-4H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
Ethyl 2-(3-hydroxyazetidin-3-yl)acetate hydrochloride has a molecular weight of 195.64 . It is typically stored at room temperature and appears as a powder . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available resources.Safety and Hazards
The compound is associated with certain hazards, as indicated by the GHS07 pictogram . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
properties
IUPAC Name |
ethyl 2-(3-hydroxyazetidin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-2-11-6(9)3-7(10)4-8-5-7/h8,10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYOYSNYGPBMAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CNC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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